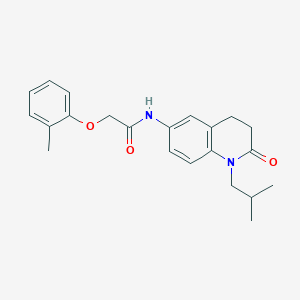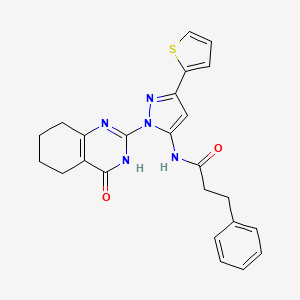
N-(1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C24H23N5O2S and its molecular weight is 445.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of this compound is Serine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in cell cycle regulation, DNA repair, and cell survival, making it a significant target for anticancer therapies .
Mode of Action
The compound interacts with its target, the Serine/threonine-protein kinase Chk1, inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to alterations in cell cycle progression and DNA repair mechanisms .
Biochemical Pathways
Given its target, it is likely to impact pathways related to cell cycle regulation and dna repair . The inhibition of Serine/threonine-protein kinase Chk1 can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
The compound’s interaction with the α-folate receptor suggests it may have selective intracellular accumulation, potentially enhancing its bioavailability .
Result of Action
The inhibition of Serine/threonine-protein kinase Chk1 by this compound can lead to cell cycle arrest and apoptosis . This can result in the death of cancer cells, providing a potential therapeutic effect .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the overexpression of the α-folate receptor in certain cancer cells (such as ovarian and lung cancer cells) can enhance the compound’s intracellular accumulation and efficacy .
Propriétés
IUPAC Name |
N-[2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c30-22(13-12-16-7-2-1-3-8-16)26-21-15-19(20-11-6-14-32-20)28-29(21)24-25-18-10-5-4-9-17(18)23(31)27-24/h1-3,6-8,11,14-15H,4-5,9-10,12-13H2,(H,26,30)(H,25,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNXTOCOTSDVSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3C(=CC(=N3)C4=CC=CS4)NC(=O)CCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
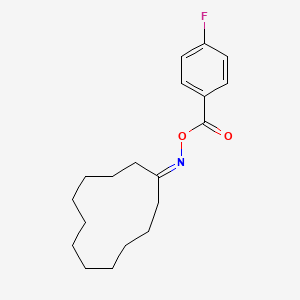
![2-(4-ethoxyphenyl)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2371044.png)
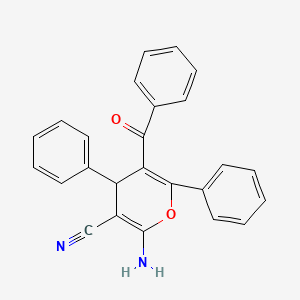
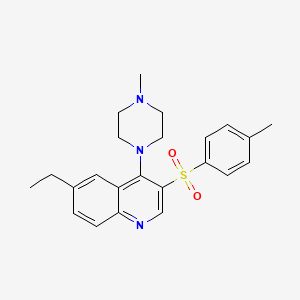
![Methyl 4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)benzoate](/img/structure/B2371049.png)
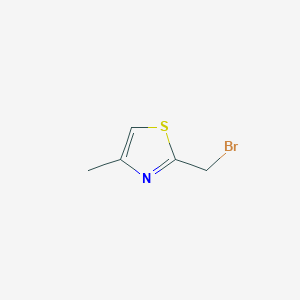
![tert-butyl N-[2-(2,4-difluorophenyl)-2-oxoethyl]carbamate](/img/structure/B2371051.png)

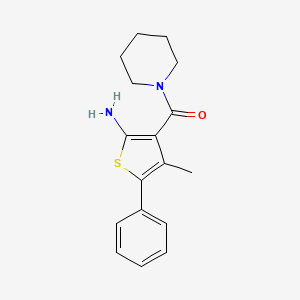
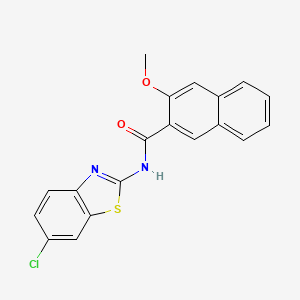
![N-[2-(4-tert-butylphenoxy)ethyl]-2-chloropyridine-3-carboxamide](/img/structure/B2371057.png)
![2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2371062.png)
![7-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2371063.png)
